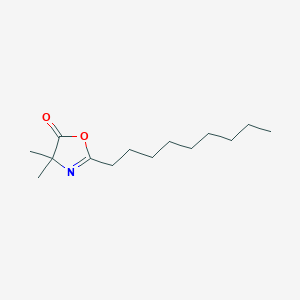

![molecular formula C9H17NO3 B1170112 叔丁基 N-[(1S,2S)-2-(羟甲基)环丙基]氨基甲酸酯 CAS No. 177472-60-5](/img/structure/B1170112.png)

叔丁基 N-[(1S,2S)-2-(羟甲基)环丙基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of closely related compounds often involves key steps such as iodolactamization, which yields highly functionalized intermediates essential for the development of potent CCR2 antagonists. For instance, an efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate demonstrates the critical nature of such processes in organic chemistry (Campbell et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, has been determined to be a vital intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Crystal structure analysis provides insights into the relative substitution of the cyclopentane ring, crucial for understanding the compound's reactivity and synthesis pathway (Ober et al., 2004).

Chemical Reactions and Properties

Tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate and its analogues undergo various chemical reactions, demonstrating their utility as building blocks in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their versatility in synthetic applications (Guinchard et al., 2005).

科学研究应用

合成类似物和衍生物

核苷酸类似物的对映选择性合成

该化合物对于合成 2'-脱氧核苷酸的碳环类似物至关重要,为核苷酸类似物合成领域做出了重大贡献 (Ober, Marsch, Harms, & Carell, 2004).

杀虫剂类似物的创建

它转化为噻虫胺和吡虫啉等杀虫剂的螺环丙烷化类似物,表明其在开发新型杀虫剂化合物方面的潜力 (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

异丙隆螺环丙烷化类似物的合成

它还用于合成杀菌剂异丙隆的类似物,突出了其在农用化学研究中的用途 (Brackmann, Es-Sayed, & Meijere, 2005).

光化学环收缩研究

该化合物用于光化学环收缩研究,有助于理解光化学反应和重排 (Crockett & Koch, 2003).

CCR2 拮抗剂的对映选择性合成

它作为 CCR2 拮抗剂对映选择性合成的关键中间体,对于开发针对炎症性疾病的疗法至关重要 (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).

各种合成中的关键中间体

生物活性化合物合成中的中间体

该化合物是合成奥美替尼 (AZD9291) 等化合物的重要中间体,突出了其在药物研究中的作用 (Zhao, Guo, Lan, Xu, 2017).

N,N-二苄基甲酰胺的环丙烷化

它在合成氨基酸的环丙基类似物中发挥着重要作用,这些类似物是肽类似物的潜在构建模块 (Brackmann & Meijere, 2005).

酶动力学拆分研究

该化合物的衍生物用于酶动力学拆分研究,证明了其在立体选择性合成研究中的应用 (Piovan, Pasquini, & Andrade, 2011).

抗多巴胺能剂的合成

它作为合成抗精神病剂构象受限类似物的前体,为新药开发做出了贡献 (Yamaguchi, Kazuta, Abe, Matsuda, & Shuto, 2003).

安全和危害

The safety information for “tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate” indicates that it has the hazard statements H315, H318, and H335 . This means it may cause skin irritation, eye damage, and may cause respiratory irritation. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P332+P313, P362, P403+P233, and P501 . These precautions involve avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using protective gloves/protective clothing/eye protection/face protection, and specific measures in case of skin contact, eye contact, or if inhaled .

属性

IUPAC Name |

tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKKMJSVLVALMF-RQJHMYQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@@H]1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。